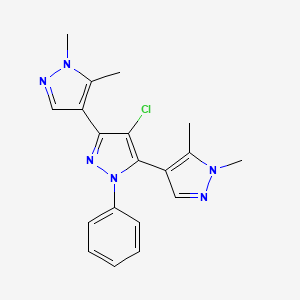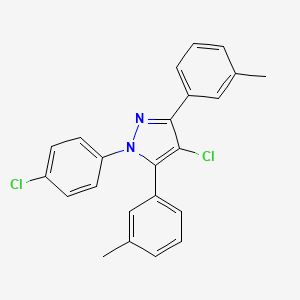![molecular formula C23H22N2O3 B10926429 N-{(1Z)-1-(furan-2-yl)-3-[methyl(2-phenylethyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B10926429.png)
N-{(1Z)-1-(furan-2-yl)-3-[methyl(2-phenylethyl)amino]-3-oxoprop-1-en-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-(2-FURYL)-1-{[METHYL(PHENETHYL)AMINO]CARBONYL}VINYL)BENZAMIDE is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a phenethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(2-FURYL)-1-{[METHYL(PHENETHYL)AMINO]CARBONYL}VINYL)BENZAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Phenethyl Group: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst.
Amidation Reaction: The final step involves the formation of the amide bond through a condensation reaction between the furan derivative and the phenethylamine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The furan ring in N1-(2-(2-FURYL)-1-{[METHYL(PHENETHYL)AMINO]CARBONYL}VINYL)BENZAMIDE can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The carbonyl group in the amide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH~4~).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~), or hydrogen peroxide (H~2~O~2~) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are common reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used in substitution reactions.
Major Products:
Oxidation: Furanones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N~1~-(2-(2-FURYL)-1-{[METHYL(PHENETHYL)AMINO]CARBONYL}VINYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure could be explored for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications:
Mechanism of Action
The mechanism of action of N1-(2-(2-FURYL)-1-{[METHYL(PHENETHYL)AMINO]CARBONYL}VINYL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
N~1~-(2-FURYL)-1-{[METHYL(PHENETHYL)AMINO]CARBONYL}VINYL)BENZAMIDE: Lacks the additional furan ring, which may affect its reactivity and applications.
N~1~-(2-(2-FURYL)-1-{[METHYL(PHENETHYL)AMINO]CARBONYL}VINYL)BENZOIC ACID:
Uniqueness: N1-(2-(2-FURYL)-1-{[METHYL(PHENETHYL)AMINO]CARBONYL}VINYL)BENZAMIDE is unique due to its combination of a furan ring, phenethyl group, and benzamide moiety. This structure provides a distinct set of chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C23H22N2O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-[methyl(2-phenylethyl)amino]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H22N2O3/c1-25(15-14-18-9-4-2-5-10-18)23(27)21(17-20-13-8-16-28-20)24-22(26)19-11-6-3-7-12-19/h2-13,16-17H,14-15H2,1H3,(H,24,26)/b21-17- |
InChI Key |
QWEZGWFVXKTCIL-FXBPSFAMSA-N |
Isomeric SMILES |
CN(CCC1=CC=CC=C1)C(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10926353.png)
![14-methyl-16-(1-methylpyrazol-4-yl)-4-(4-nitrophenyl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10926364.png)
![(5Z)-5-(4-fluorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one](/img/structure/B10926366.png)
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-cyclopropylthiourea](/img/structure/B10926371.png)

![1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926378.png)
![1-Cyclopropyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B10926381.png)
![6-(4-bromophenyl)-1-butyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10926387.png)
![N-{2-[(cyclopentylcarbamothioyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10926392.png)
![3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B10926400.png)
![N-[1-(3-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B10926402.png)

![N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10926419.png)
![[3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](3-methylpiperidin-1-yl)methanone](/img/structure/B10926423.png)
